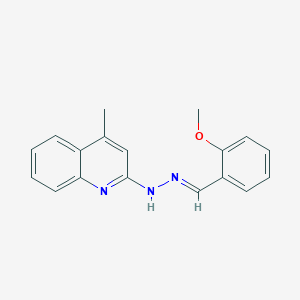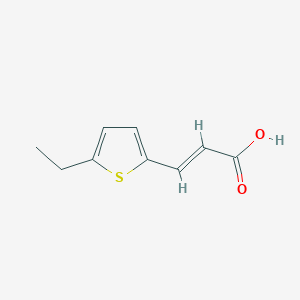![molecular formula C16H16ClNOS B5805064 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide, also known as CBTA, is a chemical compound that has been studied for its potential therapeutic applications. CBTA belongs to the class of thioamides and has been synthesized using various methods.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide is not fully understood. However, studies have suggested that 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide may exert its antimicrobial activity by inhibiting bacterial cell wall synthesis or disrupting bacterial membrane integrity. 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been found to have low toxicity in animal models. In a study conducted by Wang et al. (2016), 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide was found to have no significant toxicity in rats when administered orally at a dose of 2000 mg/kg. 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has also been found to exhibit good stability in various physiological conditions.
实验室实验的优点和局限性
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has several advantages for lab experiments, including its potent antimicrobial and antitumor activity, low toxicity, and good stability. However, 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has some limitations, including its low solubility in water and limited studies on its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide research, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide to determine its optimal dosage and administration route.
2. Development of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide derivatives with improved solubility and bioavailability.
3. Investigation of the potential use of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide as a topical antimicrobial agent.
4. Evaluation of the potential use of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide in combination with other antimicrobial or antitumor agents to enhance their efficacy.
5. Investigation of the potential use of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide in animal models of infectious diseases and cancer.
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has been studied for its potential therapeutic applications, particularly as an antimicrobial and antitumor agent. 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been synthesized using various methods and has been found to exhibit potent antimicrobial and antitumor activity with low toxicity. Further studies are needed to determine the optimal dosage and administration route of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide and to investigate its potential use in combination with other agents.
合成方法
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-chlorobenzyl chloride with sodium sulfide followed by reaction with N-(4-methylphenyl)acetamide. Another method involves the reaction of 2-chlorobenzylamine with carbon disulfide followed by reaction with N-(4-methylphenyl)acetamide. The yield of 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide using these methods has been reported to be around 50-70%.
科学研究应用
2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications, particularly as an antimicrobial agent. In a study conducted by Zhang et al. (2019), 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide was found to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide was also found to have antifungal activity against Candida albicans. Another study conducted by Cui et al. (2018) found that 2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide exhibited potent antitumor activity against human lung cancer cells.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-8-14(9-7-12)18-16(19)11-20-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDHIBUJKIIQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6178988 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)
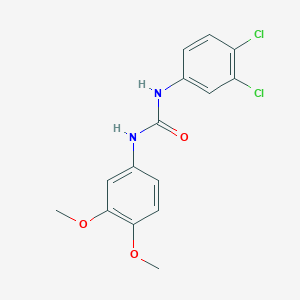
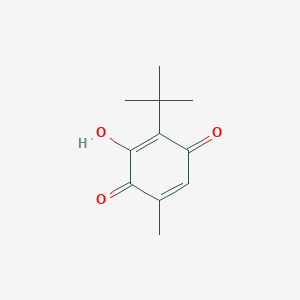
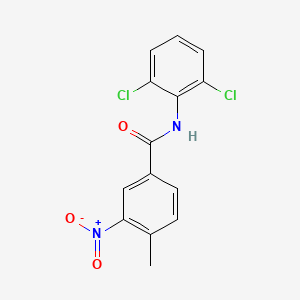

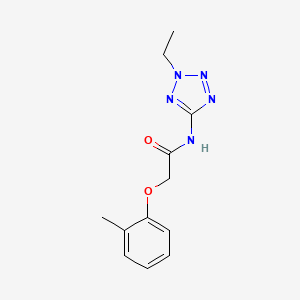
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)

